1-(4,6-Dichloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride
Overview
Description
1-(4,6-Dichloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride, also known as DCIP, is a synthetic compound that has been used in a variety of scientific research applications. DCIP is a white, crystalline solid that is soluble in water and has a molecular weight of 336.5 g/mol. It is a member of the piperidine family of compounds and is a derivative of the triazine ring system. DCIP has been shown to have a wide range of biological and biochemical activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Chiral Separation of Amino Acids 1-(4,6-Dichloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride, as part of monochloro-s-triazines (MCT), has been utilized in the synthesis of new chiral derivatizing reagents (CDRs) for the chiral separation of protein and non-protein amino acids. These CDRs, when applied in reversed-phase liquid chromatography, facilitate the resolution of diastereomers of amino acids, highlighting the compound's significant role in analytical chemistry and the purification processes of chiral compounds (Bhushan & Agarwal, 2011).
Thermal Oxidation Stability in Polymers The compound has been synthesized and used in conjunction with calixarene and hindered amine blends to enhance the thermal oxidation stability of polypropylene. This application demonstrates the compound's potential in improving the longevity and performance of polymeric materials through synergistic stabilization effects (Feng Ya & Cui Yong, 2001).
Molecular Structure Investigations Further research has been conducted on s-triazine derivatives incorporating the compound, with studies focusing on molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations. These studies provide valuable insights into the intermolecular interactions and electronic properties of triazine compounds, contributing to the field of material science and molecular engineering (Shawish et al., 2021).
Carbonic Anhydrase Inhibition for Medical Applications In the pharmaceutical domain, derivatives of 1-(4,6-Dichloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride have been synthesized and evaluated as potent inhibitors of carbonic anhydrase IX, a target for cancer therapy. This highlights the compound's relevance in drug discovery, particularly in designing anticancer agents (Lolak et al., 2019).
properties
IUPAC Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N5.ClH/c9-6-12-7(10)14-8(13-6)15-3-1-5(11)2-4-15;/h5H,1-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLSWBPALAGEGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=NC(=N2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dichloro-1,3,5-triazin-2-yl)piperidin-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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